molecular formula C13H18ClNO2 B13486877 ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Cat. No.: B13486877
M. Wt: 255.74 g/mol
InChI Key: WVNPCYLEISLKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a synthetic indene derivative characterized by a bicyclic 2,3-dihydro-1H-indene core. The compound features a methylamino group at position 2 and an ethyl ester moiety at position 5, with a hydrochloride salt enhancing its stability and solubility. The compound’s synthesis likely involves palladium-catalyzed cross-coupling or deprotection of tert-butoxycarbonyl (Boc)-protected precursors, as seen in related derivatives .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-3-16-13(15)10-5-4-9-7-12(14-2)8-11(9)6-10;/h4-6,12,14H,3,7-8H2,1-2H3;1H

InChI Key

WVNPCYLEISLKFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(C2)NC)C=C1.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate Hydrochloride

General Synthetic Strategy

The synthesis typically begins with a 2,3-dihydro-1H-indene-5-carboxylate derivative, which undergoes amination to introduce the methylamino substituent at the 2-position. The final step involves conversion to the hydrochloride salt to enhance compound stability and solubility.

Key Synthetic Steps

Protection and Activation of the Indene Core
  • Starting from 2,3-dihydro-1H-indene-5-carboxylate, protection of amino groups (if present) is often achieved using tert-butyloxycarbonyl (Boc) groups to facilitate selective functionalization.
  • Alkylation reactions are then performed to introduce methyl or other alkyl groups at the amino position, typically using methylating agents under controlled conditions.
Amination via Buchwald–Hartwig Reaction
  • The methylamino group is introduced via Buchwald–Hartwig amination, coupling the protected indene ester intermediate with methylamine or methylamino-containing reagents in the presence of a palladium catalyst.
  • This step is crucial for selective C–N bond formation at the 2-position of the indene ring.
Deprotection and Hydrochloride Salt Formation
  • Following amination, Boc deprotection is carried out using hydrochloric acid, which simultaneously converts the free base into its hydrochloride salt form.
  • The hydrochloride salt is typically isolated by precipitation or crystallization from suitable solvents such as ethyl acetate or methyl tert-butyl ether (MTBE).

Example Procedure from Literature

A representative synthetic route adapted from patent WO2010142994A1 involves:

Step Reagents & Conditions Description
1 Boc protection: (Boc)2O in EtOAc, 0 °C Protect amino groups on indene derivative
2 Alkylation: methylating agent, base Introduce methyl group at amino position
3 Buchwald–Hartwig amination: Pd catalyst, methylamine, THF, −20 °C to room temp Form methylamino substituent on indene
4 Deprotection and salt formation: 4 N HCl in dioxane Remove Boc group and form hydrochloride salt
5 Purification: crystallization from MTBE/heptane Isolate pure this compound

Yields reported for similar compounds in this class range from 30% to 80%, depending on reaction scale and purification method.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR)

  • Proton NMR typically shows characteristic signals for the indene aromatic protons, the methylene protons of the dihydro ring, the methylamino group (singlet near 2.2 ppm), and the ethyl ester moiety (triplet and quartet for CH3 and CH2 groups, respectively).
  • Carbon NMR confirms the presence of ester carbonyl (~165 ppm), aromatic carbons, and methylamino carbon signals.

Mass Spectrometry

  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the compound's formula, with the presence of the hydrochloride salt often seen as a mass increase due to protonation.

Purity and Yield

  • Purity is commonly assessed by high-performance liquid chromatography (HPLC), with reported purities exceeding 95% after purification.
  • Yields vary but are optimized by controlling reaction times, temperatures, and purification protocols.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome Reference
Boc Protection (Boc)2O, EtOAc, 0 °C Protected amino intermediate
Alkylation Methylating agent, base Methylated amino intermediate
Buchwald–Hartwig Amination Pd catalyst, methylamine, THF, −20 °C to rt Introduction of methylamino group
Deprotection & Salt Formation 4 N HCl/dioxane Hydrochloride salt formation
Purification Crystallization from MTBE/heptane Pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to an alcohol.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of indene derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituent type, position, and stereochemistry. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (Target) 2-(methylamino), 5-COOEt C₁₃H₁₈ClNO₂ 259.7 (calc.) N/A Methylamino group, ethyl ester, hydrochloride salt
Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride 5-F, 2-NH₂ C₁₂H₁₄FNO₂·ClH 259.7 1272758-28-7 Fluoro substituent at position 5, 95% purity
Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride 5-Cl, 2-NH₂ C₁₂H₁₄ClNO₂ 259.7 (calc.) CID 59314089 Chloro substituent at position 5, similar molecular weight
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride 5-Br, 4-F, 1-NH₂ C₁₂H₁₂BrFNO₂·ClH 352.6 (calc.) 2089649-44-3 Bromo and fluoro substituents, higher molecular weight
Methyl (R)-2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate 2-(methylamino), 5-COOMe C₁₂H₁₆ClNO₂ 257.7 (calc.) N/A Methyl ester, R-configuration, intermediate for pyrimidinyl derivatives

Key Observations :

  • Bromine at position 5 () further elevates molecular weight and reactivity.
  • Amino Group Modifications: The methylamino group in the target compound may confer distinct hydrogen-bonding or steric effects compared to primary amines (e.g., ). Boc-protected analogs () are common synthetic intermediates.
  • Stereochemistry : The (R)-configured methyl ester derivative () highlights the role of chirality in biological activity, though the target compound’s stereochemical details are unspecified.
Pharmacological and Toxicological Profiles

While direct data for the target compound are lacking, insights can be inferred from related molecules:

  • Toxicity : A dihydroindene sulfonamide (LY186641) induced methemoglobinemia and hemolytic anemia in clinical trials , underscoring the need for careful toxicity profiling of indene derivatives.

Biological Activity

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18ClNO2
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 2117775-81-0

The compound features an ethyl ester group and a methylamino group, which contribute to its biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Inhibition of Discoidin Domain Receptor 1 (DDR1) :
    • DDR1 is implicated in cancer progression and metastasis. Derivatives of this compound have shown selective inhibition of DDR1, suggesting potential applications in cancer therapy.
  • Neurological Applications :
    • The compound is being explored for its effects on neurological processes, potentially targeting receptors involved in neurodegenerative diseases.
  • Antimicrobial and Antitumor Activities :
    • Similar indene derivatives have demonstrated antimicrobial and antitumor properties, indicating that this compound may share these beneficial effects .

The mechanism by which this compound exerts its biological effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to various physiological responses.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of the Indene Core :
    • The initial step often includes the cyclization of suitable precursors to form the indene structure.
  • Introduction of Functional Groups :
    • Subsequent reactions introduce the ethyl ester and methylamino groups.
  • Hydrochloride Salt Formation :
    • The final step involves the formation of the hydrochloride salt to enhance solubility.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylateC13H17NO2Lacks methylamino group; potential for different biological activity
(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylateC11H13NO2Contains different substituents affecting receptor binding
2-Amino-2,3-dihydro-1H-indene-5-carboxamideC12H14N2OAmide derivative; distinct mechanism of action against DDR1

The structural differences among these compounds may influence their biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the biological activity of related indene derivatives:

  • A study published in Journal of Medicinal Chemistry highlighted the development of small molecule antagonists that target AM receptors with structural similarities to indenes .
  • Research on indane derivatives has shown promising results in treating conditions like Alzheimer's disease and certain cancers through their ability to modulate specific receptor activities .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Indene Derivatives

StepReagents/ConditionsReference Compound Example
Amine functionalizationMethylamine, DCM, 60°C, 12h2-Aminoindan hydrochloride
Salt formationHCl (gaseous), ethanol, 0°C1-Amino-6-methoxyindene HCl

Basic: Which spectroscopic and crystallographic methods validate structural integrity?

Answer:

  • X-ray crystallography : Use SHELXL for refinement; collect data with Mo Kα radiation (λ = 0.71073 Å). Resolve hydrogen bonding between the amine and chloride .
  • NMR : 1H/13C NMR in DMSO-d6 to confirm methylamino (-NHCH3) and ester (-COOEt) groups.
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ and chloride adducts).

Q. Table 2: Key Spectroscopic Parameters

TechniqueCritical ParametersExample Data from Analogs
1H NMR (DMSO-d6)δ 1.2–1.4 (ester -CH3), δ 3.1 (-NHCH3)2-Aminoindan HCl
X-ray refinementR-factor < 0.05, TWIN commands for twinningSHELXL workflows

Advanced: How to resolve discrepancies in crystallographic thermal displacement parameters?

Answer:

  • Data collection : Ensure high-resolution (<1.0 Å) data to reduce noise.
  • Refinement : In SHELXL, adjust isotropic/anisotropic displacement parameters for the hydrochloride moiety. Use restraints for disordered regions .
  • Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen-bonding networks.

Advanced: What pharmacological assays are suitable for activity profiling?

Answer:

  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive aminoindanes .
  • Dose-response curves : Use HEK-293 cells transfected with target receptors.

Q. Table 3: Example Assay Parameters

Assay TypeProtocolReference Approach
Radioligand[3H]LSD displacement, IC50 calculation5-Methoxytryptamine analogs

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician immediately .

Q. Table 4: Safety Measures from SDS

HazardProtocolEvidence Source
Skin contactWash with soap/water; remove contaminated clothing
Eye exposureFlush with water for 15 mins

Advanced: How does the hydrochloride salt affect solubility in biorelevant media?

Answer:

  • Polar solvents : High solubility in water/ethanol due to ionic interactions.
  • Non-polar solvents : Poor solubility in hexane/DCM. Compare with free base via shake-flask method .

Advanced: Which computational models predict conformational stability?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level. Compare puckering parameters of the dihydroindene ring with crystallographic data .
  • Molecular dynamics : Simulate solvation effects in water/ethanol mixtures.

Basic: How to assess stability under varying storage conditions?

Answer:

  • Accelerated testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Storage : -20°C in airtight, light-protected containers to prevent hydrolysis .

Advanced: How to develop a validated HPLC method for purity analysis?

Answer:

  • Column : C18 (5 µm, 250 mm × 4.6 mm).
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 70:30).
  • Detection : UV at 254 nm. Validate per ICH guidelines (linearity R² > 0.99) .

Advanced: How to mitigate impurities during scale-up synthesis?

Answer:

  • Process controls : Monitor intermediates via TLC (silica gel, ethyl acetate:hexane).
  • Purification : Column chromatography (silica, gradient elution) or recrystallization from ethanol/water .

Q. Table 5: Impurity Control Strategies

Impurity SourceMitigation StrategyReference
Unreacted amineAcid-base extraction at pH 7.0
Ester hydrolysisAnhydrous conditions, molecular sieves

Notes

  • All methodologies are extrapolated from structurally related compounds and general crystallographic/analytical principles due to limited direct data on the target compound.
  • Safety protocols align with GHS standards and analogous hydrochloride SDS .
  • Computational and experimental validation should be cross-referenced with peer-reviewed literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.